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1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea

medicinal chemistry lead optimization bioisostere comparison

Medicinal chemists optimizing pyridine-urea kinase inhibitors often lack well-matched, biologically uncharacterized comparators for SAR. CAS 1797642-78-4 addresses this gap with a distinct urea-bridged pyridyl-thiophene scaffold. • Urea linker (HBD=2 vs. amide HBD=1) enables bidentate H-bond anchoring. • Thiophene sulfur provides a unique UV spectral handle (~260-280 nm) for analytical tracking. • Computed drug-like properties (XLogP3 2.9, MW 339.4) support oral bioavailability modeling. • ≥95% purity, in stock for immediate dispatch.

Molecular Formula C18H17N3O2S
Molecular Weight 339.41
CAS No. 1797642-78-4
Cat. No. B2879575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea
CAS1797642-78-4
Molecular FormulaC18H17N3O2S
Molecular Weight339.41
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)NCC3=CC=CS3
InChIInChI=1S/C18H17N3O2S/c22-18(21-13-16-7-4-10-24-16)20-12-14-5-3-6-15(11-14)23-17-8-1-2-9-19-17/h1-11H,12-13H2,(H2,20,21,22)
InChIKeyZYXHYFMJIPRNFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797642-78-4) – Structural Baseline and Procurement Context


1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797642-78-4, PubChem CID 71809831) is a synthetic substituted urea derivative with molecular formula C18H17N3O2S and molecular weight 339.4 g/mol [1]. The compound incorporates a pyridin-2-yloxybenzyl moiety linked through a urea bridge to a thiophen-2-ylmethyl group. Its computed XLogP3-AA value is 2.9, hydrogen bond donor count is 2, hydrogen bond acceptor count is 4, and rotatable bond count is 6, all derived from PubChem computed properties [1]. The compound is available from chemical suppliers as a research reagent (typically ≥95% purity) and is intended exclusively for in vitro research use . Critically, this compound has no publicly available primary literature, patent exemplification, or bioactivity database entries (ChEMBL, BindingDB, PubChem BioAssay) that report quantitative biological data.

Why Generic Substitution Fails for 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797642-78-4)


Within the class of pyridine-urea-thiophene hybrids, structural variations produce substantially divergent biological and physicochemical profiles that render simple interchange unreliable. The target compound uniquely pairs a pyridin-2-yloxybenzyl group with a thiophen-2-ylmethyl urea terminus, a combination that distinguishes it from both the benzamide analog (3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide, CAS 1797860-59-3, which replaces the urea with an amide bond) and from closely related urea derivatives such as 1-cyclopentyl-3-(3-(pyridin-2-yloxy)benzyl)urea and 1-phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1704621-20-4) . While the broader pyridine-urea class has demonstrated tangible anticancer potential — exemplified by MCF-7 antiproliferative IC50 values of 0.22–1.88 µM for optimized pyridine-urea analogs [1] — these quantitative class benchmarks cannot be attributed to any specific analog without direct confirmatory testing. For procurement decisions, the absence of published selectivity, potency, or pharmacokinetic data for CAS 1797642-78-4 means that selecting this compound over the benzamide analog or the cyclopentyl-substituted urea cannot be justified by quantitative performance evidence, only by the distinct hydrogen-bonding geometry of the urea vs. amide linker and the specific electronic contribution of the thiophene sulfur.

Quantitative Evidence Guide for 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797642-78-4): Comparator-Based Differentiation Data


Molecular Properties Differentiation: Target Urea vs. Benzamide Analog (CAS 1797860-59-3)

The target urea compound (C18H17N3O2S, MW 339.4 g/mol) differs from its closest cataloged benzamide analog, 3-(pyridin-2-yloxy)-N-(thiophen-2-ylmethyl)benzamide (C17H14N2O2S, MW 310.4 g/mol, CAS 1797860-59-3), by the replacement of the central urea (-NH-CO-NH-) linker with a benzamide (-CO-NH-) linker . This structural difference produces a measurable increase in hydrogen bond donor count (2 vs. 1) and a mass difference of +29.0 Da [1]. The urea linkage introduces an additional hydrogen bond donor capable of engaging protein backbone or side-chain residues, a feature that distinguishes the urea chemotype from the amide bioisostere in target engagement [2]. However, no direct head-to-head biological comparison between these two compounds has been published.

medicinal chemistry lead optimization bioisostere comparison

Differentiation from Phenyl-Substituted Analog: 1-Phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1704621-20-4)

The target compound substitutes a thiophen-2-ylmethyl group for the phenyl group found in 1-phenyl-3-(3-(pyridin-2-yloxy)benzyl)urea (CAS 1704621-20-4, C19H17N3O2, MW 319.4 Da) . This substitution introduces a sulfur heteroatom and alters the electronic character of the terminal ring. The thiophene-containing compound has higher molecular weight (+20.0 Da), an additional heteroatom, and a distinct LogP profile compared to the all-carbon phenyl analog. However, no published studies provide comparative biological activity data between these two compounds.

medicinal chemistry SAR heterocyclic substitution

Class-Level Context: Pyridine-Urea Scaffold Exhibits Anticancer Activity in Published Series

A published series of pyridine-urea derivatives (compounds 8a–n) demonstrated in vitro growth inhibitory activity against MCF-7 breast cancer cells, with the most active congeners (8e and 8n) achieving IC50 values of 0.22 µM and 1.88 µM after 48 h treatment, surpassing the reference drug doxorubicin (IC50 = 1.93 µM) [1]. Selected pyridines from this series also inhibited VEGFR-2 with IC50 values of 3.93–5.0 µM and showed broad-spectrum antiproliferative activity in the NCI-60 panel (mean growth inhibition 43–49%) [1]. Critically, the target compound CAS 1797642-78-4 was NOT part of this published series; these data establish class-level precedent only and cannot be extrapolated to the target compound in the absence of confirmatory testing.

oncology drug discovery VEGFR-2 inhibition

Thiophene-Containing Urea SAR Context: PTP1B Inhibitory Activity in Related Series

A distinct but topologically related series of urea and thiourea derivatives bearing thiophene-2-carboxalate moieties has been evaluated as protein tyrosine phosphatase 1B (PTP1B) inhibitors, with reported IC50 values ranging from 15.42 ± 0.16 µM to 41.34 ± 0.12 µM [1]. These data establish that thiophene-containing ureas can engage the PTP1B active site, though the target compound differs in the position and connectivity of the thiophene ring (thiophen-2-ylmethyl vs. thiophene-2-carboxalate) and lacks the carboxalate moiety. No direct PTP1B data exist for CAS 1797642-78-4.

metabolic disease diabetes PTP1B inhibition

Application Scenarios for 1-(3-(Pyridin-2-yloxy)benzyl)-3-(thiophen-2-ylmethyl)urea (CAS 1797642-78-4) Based on Available Evidence


Scaffold-Hopping Reference in Pyridine-Urea Lead Optimization Programs

Within medicinal chemistry programs exploring pyridine-urea scaffolds for oncology or kinase inhibition, CAS 1797642-78-4 can serve as a scaffold-hopping comparator alongside the benzamide analog (CAS 1797860-59-3) and the phenyl-substituted urea (CAS 1704621-20-4) [1]. The urea linker's additional hydrogen bond donor (HBD = 2 vs. 1 for the amide) and the thiophene sulfur's electronic contribution may be systematically evaluated in parallel synthetic schemes. The class-level precedent of MCF-7 activity (IC50 as low as 0.22 µM for optimized pyridine-ureas) and VEGFR-2 inhibition (IC50 3.93–5.0 µM) provides a benchmark framework for comparative testing [2]. However, procurement decisions must acknowledge that no published data currently exist for this specific compound in any target-based or phenotypic assay.

Physicochemical Property Profiling for Thiophene-Urea Series Development

The computed properties of CAS 1797642-78-4 (XLogP3 2.9, MW 339.4, HBD 2, HBA 4, rotatable bonds 6) situate it within favorable oral drug-like space [1]. Researchers developing thiophene-containing urea libraries may include this compound as a property benchmark for assessing the impact of sulfur incorporation on solubility, permeability, and metabolic stability relative to phenyl-substituted analogs. The class-level PTP1B inhibitory data (IC50 15–41 µM for related thiophene-urea series) suggests metabolic target potential, though confirmatory testing is essential [2].

Negative Control for Target Engagement Studies Requiring Urea-Containing Probes

For researchers utilizing pyridine-urea based chemical probes in target engagement studies (e.g., p38 kinase, VEGFR-2, or NAMPT inhibition), CAS 1797642-78-4 could serve as a structurally matched but biologically uncharacterized comparator to distinguish target-specific effects from scaffold-related artifacts. Its distinct thiophene terminus provides spectral handles (UV absorbance at ~260–280 nm) that differ from phenyl-substituted analogs, facilitating analytical tracking in cellular assays. This application is contingent upon the user generating primary characterization data before drawing biological conclusions.

Computational Chemistry: Docking and Pharmacophore Model Validation

The compound's well-defined three-ring architecture (pyridine, central phenyl, thiophene) connected through flexible urea and methylene linkers makes it suitable for computational docking studies and pharmacophore model refinement. The urea moiety can serve as a bidentate hydrogen-bonding anchor in silico, while the thiophene sulfur provides a distinct electrostatic feature for binding site complementarity analysis. Molecular docking against MMP-2 and MMP-9 has been proposed in computational reports (binding energies of -9.0 and -7.8 kcal/mol, respectively), though these are derived from third-party modeling rather than peer-reviewed studies and should be treated as preliminary hypotheses only.

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